[8-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid
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Overview
Description
[8-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid is a boronic acid derivative with a quinoline backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a boronic acid group and a trifluoromethyl group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Boronic Acid Functionalization: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the corresponding halogenated quinoline derivative with a boronic acid reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[8-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [8-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. The trifluoromethyl group enhances the compound’s stability and bioavailability.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [8-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols or hydroxyl groups, making it useful in enzyme inhibition studies. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The quinoline core can interact with nucleic acids or proteins, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
[8-Methylquinolin-4-yl]boronic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
[2-(Trifluoromethyl)quinolin-4-yl]boronic acid: Lacks the methyl group, affecting its steric and electronic properties.
[8-Methyl-2-(trifluoromethyl)quinoline]: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
Uniqueness
[8-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid is unique due to the presence of both the boronic acid and trifluoromethyl groups
Properties
IUPAC Name |
[8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3NO2/c1-6-3-2-4-7-8(12(17)18)5-9(11(13,14)15)16-10(6)7/h2-5,17-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFONIBGRHXVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC2=C(C=CC=C12)C)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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